molecular formula C8H8N2O2 B12893037 3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 26187-37-1

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12893037
CAS No.: 26187-37-1
M. Wt: 164.16 g/mol
InChI Key: SEQLHYHCPZYJRX-UHFFFAOYSA-N
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Description

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,5-dimethylpyrrole with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which affects its reactivity and applications.

    4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: An ester derivative with different solubility and reactivity properties.

    3,5-Dimethyl-1H-pyrrole-2-carboxylic acid methyl ester: Another ester derivative with distinct chemical behavior.

Uniqueness

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups. These groups confer specific chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

CAS No.

26187-37-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c1-4-5(2)10-7(8(11)12)6(4)3-9/h10H,1-2H3,(H,11,12)

InChI Key

SEQLHYHCPZYJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)C(=O)O)C

Origin of Product

United States

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